N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17-9-7-14-6-8-15(10-16(14)17)22-12-18(21)19-11-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICXPYJGSWMRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves the following steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts acylation reaction, where an indene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxyacetylation: The resulting indene derivative is then subjected to an oxyacetylation reaction. This involves the reaction of the indene derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to form the oxyacetylated product.
Benzylation: Finally, the oxyacetylated product is benzylated using benzyl chloride in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide involves its interaction with specific molecular targets. The indene moiety can interact with various enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to certain receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared to structurally related acetamides and indenyl derivatives (Table 1):
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups : The 3-oxo group in the inden ring enhances electrophilicity, critical for interactions in enzymatic pathways (e.g., anti-Alzheimer activity) .
- Hydrogen Bonding: Unlike N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, which forms N–H⋯O chains in crystals , the inden-5-yl ether in the target compound may alter packing efficiency and solubility.
Physicochemical Properties
- Crystallography : The benzyl group may disrupt hydrogen-bonding networks observed in cyclohexyl or smaller aryl analogues (e.g., N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide forms N–H⋯O chains) .
- Solubility : The 3-oxo-inden ether likely reduces lipophilicity compared to benzodioxole derivatives (e.g., compound 28 in ).
Biological Activity
N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic organic compound notable for its unique indene moiety, which contributes to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of both a benzyl group and an oxyacetyl moiety attached to an indene derivative. The compound's molecular formula is , and it has a molecular weight of approximately 297.33 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures demonstrate significant anticancer properties. For instance, studies have shown that indene derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: A study investigating related indene compounds reported IC50 values indicating effective inhibition of cell proliferation in HT29 (colon cancer) and DU145 (prostate cancer) cell lines using the MTT assay. The results suggested that these compounds could serve as scaffolds for developing new anticancer agents .
Antimicrobial Activity
The antimicrobial properties of N-benzyl derivatives have been well documented. Compounds featuring similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| N-benzyl derivative A | 0.0195 | E. coli |
| N-benzyl derivative B | 0.0048 | Bacillus mycoides |
| N-benzyl derivative C | 0.039 | C. albicans |
The above table summarizes minimum inhibitory concentrations (MICs) for various related compounds, indicating their effectiveness against specific pathogens .
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory properties, particularly against enzymes involved in cancer progression or microbial resistance mechanisms. The presence of functional groups such as the oxyacetyl moiety enhances its potential to interact with active sites on target enzymes.
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction: Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest: Preventing cancer cells from dividing.
- Antimicrobial Action: Disrupting bacterial cell wall synthesis or function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
